molecular formula C22H18O4 B14264095 Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis- CAS No. 153594-47-9

Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-

Cat. No.: B14264095
CAS No.: 153594-47-9
M. Wt: 346.4 g/mol
InChI Key: HMHVEMFGOISTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- is a chemical compound with the molecular formula C22H18O4 and a molecular weight of 346.38 It is characterized by the presence of two benzaldehyde groups connected through a 1,2-phenylenebis(methyleneoxy) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- typically involves the reaction of 1,2-bis(bromomethyl)benzene with benzaldehyde derivatives in the presence of a base such as sodium hydroxide (NaOH) . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by benzaldehyde groups, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

153594-47-9

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

4-[[2-[(4-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde

InChI

InChI=1S/C22H18O4/c23-13-17-5-9-21(10-6-17)25-15-19-3-1-2-4-20(19)16-26-22-11-7-18(14-24)8-12-22/h1-14H,15-16H2

InChI Key

HMHVEMFGOISTKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)COC3=CC=C(C=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.